![molecular formula C7H7N5S2 B14380054 4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide CAS No. 90213-35-7](/img/structure/B14380054.png)
4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methylsulfanyl and carbothioamide groups in the structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide typically involves the reaction of 5-acetyl-6-amino-4-methylsulfanylpyrimidines with hydrazines. The process begins with the preparation of 5-acetyl-6-amino-4-methylsulfanylpyrimidines, which are then reacted with hydrazines to form the desired pyrazolo[3,4-D]pyrimidine derivatives . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The carbothioamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as VEGFR-2 (vascular endothelial growth factor receptor 2), which plays a crucial role in angiogenesis and tumor growth.
Pathways Involved: By inhibiting VEGFR-2, the compound disrupts the signaling pathways that promote cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells.
類似化合物との比較
Similar Compounds
4-Aminopyrazolo[3,4-D]pyrimidine: A related compound with similar biological activities but lacks the methylsulfanyl and carbothioamide groups.
Pyrido[3,4-D]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Uniqueness
4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide is unique due to the presence of the methylsulfanyl and carbothioamide groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its ability to interact with specific molecular targets and exhibit potent biological effects.
特性
CAS番号 |
90213-35-7 |
|---|---|
分子式 |
C7H7N5S2 |
分子量 |
225.3 g/mol |
IUPAC名 |
4-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide |
InChI |
InChI=1S/C7H7N5S2/c1-14-7-3-4(5(8)13)11-12-6(3)9-2-10-7/h2H,1H3,(H2,8,13)(H,9,10,11,12) |
InChIキー |
NNBYKTADBLAPCM-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=NC2=NNC(=C21)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


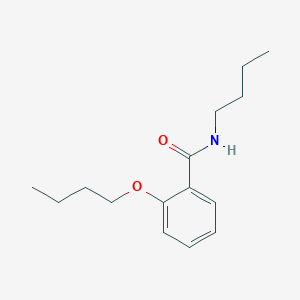
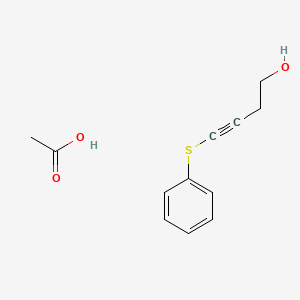
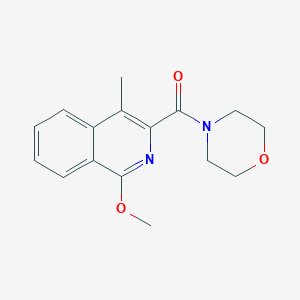
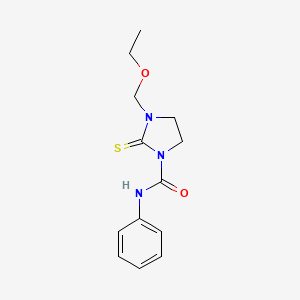
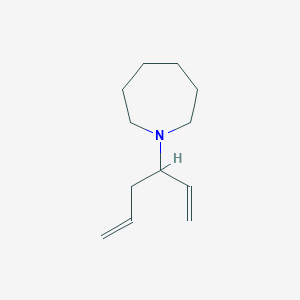
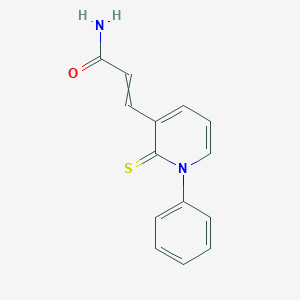
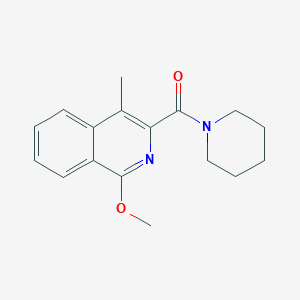
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
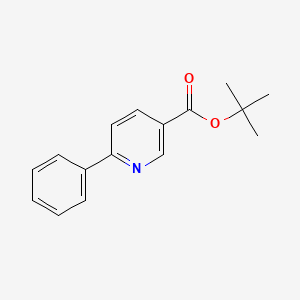
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
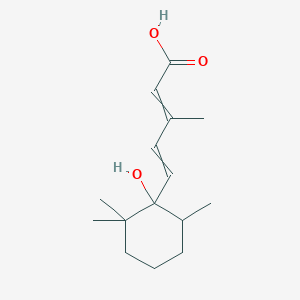
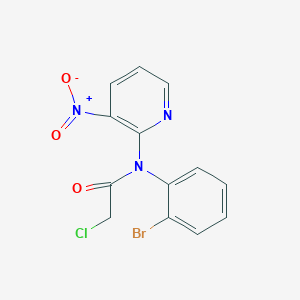
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
